molecular formula C18H13N3O2S2 B3290268 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-85-8

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B3290268
CAS RN: 863594-85-8
M. Wt: 367.4 g/mol
InChI Key: ORMMFIYPLDBCJQ-UHFFFAOYSA-N
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Description

“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a type of N-heterocyclic compound . It is related to a series of compounds that have been shown to have potent inhibitory activity against phosphoinositide 3-kinase (PI3K) .


Synthesis Analysis

The synthesis of these types of compounds involves a series of steps starting from commercially available substances . The process is efficient and can yield moderate to good results .


Molecular Structure Analysis

These compounds are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure of the compounds is key to their activity, with certain functionalities and structural units playing crucial roles .


Chemical Reactions Analysis

These N-heterocyclic compounds have been tested for their enzymatic activity against PI3K . The results indicate that they have potent inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through techniques such as NMR and HRMS . These techniques provide detailed information about the structure and composition of the compounds .

Scientific Research Applications

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which include the compound , have been found to exhibit high antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues including aging and diseases like cancer.

Antimicrobial Activity

These compounds have also shown significant antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs, which are crucial in the fight against resistant strains of bacteria and other microbes.

Herbicidal Activity

Thiazolo[4,5-b]pyridines have been identified to have herbicidal activity . This suggests their potential use in the development of new herbicides for agricultural applications.

Anti-inflammatory Activity

These compounds have demonstrated considerable anti-inflammatory effects . They could be used in the development of new anti-inflammatory drugs, which are used to reduce inflammation and pain in conditions like arthritis.

Antifungal Activity

Thiazolo[4,5-b]pyridines have shown antifungal properties . This indicates their potential in the creation of new antifungal medications, which are used to treat fungal infections in humans.

Antitumor Activity

These compounds have been found to exhibit antitumor activities . This suggests their potential use in cancer treatment, specifically in the development of new anticancer drugs.

Histamine H3 Receptor Antagonists

Some representatives of this class have been reported as histamine H3 receptor antagonists . This means they could potentially be used in the treatment of allergies and asthma, as these conditions are often treated with drugs that block histamine receptors.

Green Chemistry Applications

The compound has been used as a green solvent for the synthesis of various thiazolo[5,4-b]pyridines . This is part of a larger trend in chemistry towards more environmentally friendly practices, known as green chemistry.

Mechanism of Action

Target of Action

The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with its target, PI3K, by inhibiting its activity . The compound’s sulfonamide functionality is important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .

Biochemical Pathways

The inhibition of PI3K by N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell proliferation, survival, and metabolism. By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival .

Result of Action

The result of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide’s action is potent PI3K inhibitory activity . The compound showed extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM . This inhibition can lead to reduced cell proliferation and survival, which is particularly relevant in the context of cancer treatment.

Future Directions

The future directions for research on these compounds could involve further exploration of their inhibitory activity against PI3K and other kinases . Additionally, the structure-activity relationships (SAR) of these compounds could be further investigated to optimize their potency .

properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-25(23,15-8-2-1-3-9-15)21-14-7-4-6-13(12-14)17-20-16-10-5-11-19-18(16)24-17/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMMFIYPLDBCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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